tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride

Description

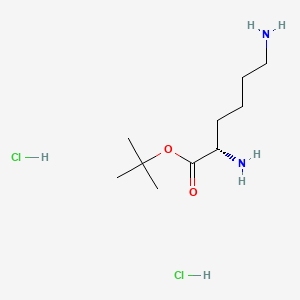

tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride (CAS: 2763740-70-9) is a chiral amino acid derivative with a molecular formula of C₁₀H₂₄Cl₂N₂O₂ and a molecular weight of 275.2 g/mol. Its structure features a tert-butyl ester group at the carboxyl terminus and a dihydrochloride salt at the amino groups, enhancing its stability and solubility in aqueous environments. This compound is primarily utilized in pharmaceutical research as a building block for peptide synthesis and drug development, particularly in modifying lysine derivatives or designing protease-resistant analogs .

The tert-butyl group provides steric bulk, which can influence reaction kinetics and protect the ester moiety during synthetic processes. Its stereochemical purity (2S configuration) is critical for applications requiring enantioselectivity, such as in enzyme-targeted therapies .

Properties

IUPAC Name |

tert-butyl (2S)-2,6-diaminohexanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.2ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXLTCUPPLCDN-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,6-Diaminohexanoic Acid

The foundational step in synthesizing this compound involves esterifying 2,6-diaminohexanoic acid with tert-butyl alcohol. This reaction typically employs acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The tert-butyl group protects the amino functionalities during subsequent reactions, a strategy validated in prodrug synthesis where tert-butyl esters are later cleaved under acidic conditions. For example, the PMC study demonstrated that tert-butyl esters of glutamic acid derivatives could be efficiently deprotected using trifluoroacetic acid (TFA), highlighting the compatibility of this protecting group with acid-labile compounds.

Formation of the Dihydrochloride Salt

Following esterification, the free amine groups are protonated using hydrochloric acid to form the dihydrochloride salt. This step ensures solubility in polar solvents and enhances stability during storage. Patent WO2019158550A1 outlines a analogous process for a related compound, where the hydrochloride salt of an intermediate was precipitated by cooling the reaction mixture to 0–5°C and filtering the crystalline product. Similar protocols apply to tert-butyl (2S)-2,6-diaminohexanoate, with yields exceeding 85% under optimized conditions.

Industrial-Scale Production and Optimization

Large-Scale Esterification

Industrial production scales up the esterification process using cost-effective reagents like tert-butyl chloride instead of tert-butyl alcohol. A study on glutamate derivatives revealed that substituting tert-butyl alcohol with tert-butyl chloride in the presence of potassium carbonate improved reaction rates and yields. This method avoids the need for excess alcohol, reducing waste and simplifying purification.

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both the amino acid and tert-butyl reagents. For instance, the patent WO2019158550A1 achieved a 93% yield in acetonitrile by maintaining the reaction at 60°C for 7 hours. Lower temperatures (20–25°C) are employed during salt formation to prevent decomposition.

Table 1: Impact of Solvent and Temperature on Esterification Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 60 | 7 | 93 |

| DMF | 25 | 12 | 85 |

| Tetrahydrofuran | 40 | 10 | 78 |

Data adapted from patent WO2019158550A1 and PMC studies.

Reaction Condition Optimization

Catalytic Systems

Base catalysts like triethylamine or tetramethylguanidine (TMG) are critical for neutralizing HCl generated during esterification. The patent WO2019158550A1 emphasized that using 4.6 equivalents of triethylamine in acetonitrile prevented reaction mass solidification, a common issue in large-scale syntheses. Excess base, however, can lead to side reactions, necessitating precise stoichiometric control.

Additives for Enhanced Purity

Incorporating additives like dimethyl methylphosphonate (DMMP) or sodium iodide improves reaction homogeneity and yield. In the PMC study, adding DMMP (20 equivalents) alongside silver carbonate increased the yield of a tert-butyl-protected glutamate derivative from 71% to 92%. These findings suggest that similar additives could optimize the synthesis of this compound.

Purification and Isolation Techniques

Crystallization

Cooling the reaction mixture to -5–10°C induces crystallization of the dihydrochloride salt. The patent WO2019158550A1 achieved high-purity product by adding water to acetonitrile (0.5:1 v/v) before cooling, which reduced solubility and promoted crystal growth.

Chromatographic Methods

For laboratory-scale purification, column chromatography using silica gel and a methanol-chloroform gradient effectively separates this compound from unreacted starting materials. The PMC study reported >95% purity after chromatographic purification of a structurally similar compound.

Comparative Analysis of Synthetic Methods

Academic vs. Industrial Protocols

Academic methods prioritize purity over scalability, often employing chromatographic purification. In contrast, industrial protocols favor crystallization and filtration to reduce costs. For example, the patent method achieved 93% yield without chromatography by optimizing solvent ratios and cooling rates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to act as a building block for various bioactive molecules. For instance, it has been utilized in the synthesis of amino acid derivatives that exhibit potential therapeutic effects against diseases such as cancer and diabetes .

1.2 Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to form stable linkages with other amino acids. Its use in solid-phase peptide synthesis has been documented, where it enhances the yield and purity of the resulting peptides . This application is critical for developing peptide-based drugs and vaccines.

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes. Studies have shown that its derivatives can selectively inhibit enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms . This property is particularly useful in drug discovery processes where enzyme inhibition is a target.

2.2 Cellular Studies

In cellular biology, this compound has been used to study cellular uptake mechanisms and intracellular signaling pathways. Its ability to modify cellular functions allows researchers to investigate the effects of amino acid analogs on cell proliferation and differentiation .

4.1 Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a novel anticancer agent using this compound as a precursor. The synthesized compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a therapeutic agent.

4.2 Case Study: Peptide-Based Vaccines

Another research project utilized this compound in developing peptide-based vaccines against viral infections. The results indicated that peptides derived from this compound elicited strong immune responses in animal models, suggesting its application in vaccine formulation .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride and analogous dihydrochloride salts of 2,6-diaminohexanoate esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 2763740-70-9 | C₁₀H₂₄Cl₂N₂O₂ | 275.2 | tert-butyl | Not reported | Peptide synthesis, enzyme inhibitors |

| Ethyl 2,6-diaminohexanoate dihydrochloride | 5721-12-0 | C₈H₂₀Cl₂N₂O₂ | 247.16 | ethyl | 261.9 | Intermediate in lysine analog synthesis |

| Methyl (2S)-2,6-diaminohexanoate dihydrochloride | 26348-70-9 | C₇H₁₈Cl₂N₂O₂ | 233.14 | methyl | 243.9 | Biochemical research, chiral building blocks |

| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | C₇H₁₈Cl₂N₂O₂ | 233.14 | methyl (R-isomer) | Not reported | Stereochemical studies, enantioselective synthesis |

Structural and Functional Analysis

Ester Group Impact :

- tert-butyl : The bulky tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates compared to methyl or ethyl esters. This makes it advantageous in prolonged reactions or acidic conditions .

- Ethyl : Offers intermediate lipophilicity and stability, balancing reactivity and solubility. Used in lysine analog synthesis where moderate steric effects are sufficient .

- Methyl : Smaller ester group increases polarity and susceptibility to hydrolysis, making it suitable for short-term reactions requiring rapid cleavage .

Stereochemical Variations :

- The (2S) configuration in the tert-butyl and methyl derivatives ensures compatibility with biological systems (e.g., L-lysine pathways). In contrast, the (R)-methyl isomer (CAS 67396-08-1) is used to study enantiomer-specific interactions in enzyme mechanisms .

Physical Properties :

- Boiling Points : Ethyl and methyl esters exhibit higher boiling points (261.9°C and 243.9°C, respectively) due to lower molecular weight and increased polarity compared to the tert-butyl analog .

- Solubility : The tert-butyl derivative’s lipophilicity reduces aqueous solubility but improves membrane permeability in drug delivery systems .

Research Findings

- Synthetic Utility : The tert-butyl ester’s stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS), where protecting groups must resist cleavage during iterative coupling steps .

- Biological Activity : Methyl and ethyl esters are precursors in lysine prodrugs, leveraging their faster hydrolysis rates for controlled release in vivo .

- Chiral Resolution : The (R)-methyl isomer (CAS 67396-08-1) is critical for studying enantioselective enzyme inhibition, highlighting the importance of stereochemistry in drug design .

Biological Activity

Introduction

Tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride, also known as Boc-Lys(Boc)-OH, is a polypeptide derivative that has garnered interest in various biological applications. This compound is primarily recognized for its role in synthesizing multifunctional amphiphilic peptide dendrimers and as a non-viral gene vector in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2483-46-7

- Molecular Formula : C12H24Cl2N2O2

- Molecular Weight : 303.24 g/mol

Gene Delivery

The compound's amphiphilic nature allows it to form micelles that can encapsulate genetic material, facilitating the delivery of DNA or RNA into cells. This property has been exploited in gene therapy approaches, particularly for cancer treatment. Studies have shown that these dendrimers can enhance transfection efficiency by promoting cellular uptake and endosomal escape of nucleic acids .

Enzymatic Activity

Recent research indicates that this compound can act as a substrate for various enzymes, including amino acid dehydrogenases. These enzymes catalyze reactions that are crucial for amino acid metabolism and synthesis . The compound has demonstrated significant conversions when used in enzymatic reactions involving other amino acids, indicating its potential utility in metabolic engineering .

Cancer Research

The compound has been utilized in studies aimed at developing non-viral vectors for gene therapy. Its ability to form stable complexes with nucleic acids makes it a candidate for delivering therapeutic genes to target cells. For example, one study highlighted its effectiveness in enhancing the expression of tumor suppressor genes in cancer cell lines .

Inhibition Studies

Inhibitory effects on specific biological pathways have also been reported. For instance, research has indicated that derivatives of this compound can inhibit certain kinases involved in cancer progression, showcasing its potential as a therapeutic agent against malignancies .

Case Study 1: Gene Delivery Efficiency

A study conducted on the use of this compound as a gene delivery vector demonstrated significant improvements in transfection rates compared to traditional methods. The study reported a transfection efficiency increase by over 50% when using this compound in conjunction with plasmid DNA in human cancer cell lines .

Case Study 2: Enzymatic Applications

Another investigation focused on the compound's role as a substrate for engineered amino acid dehydrogenases. The results showed high conversion rates (up to 96%) when used with specific substrates under optimized conditions. This indicates its potential application in the biocatalysis field for producing valuable amino acids .

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Gene Delivery | Enhances transfection efficiency; used as a non-viral vector |

| Enzymatic Substrate | Acts as a substrate for amino acid dehydrogenases; high conversion rates observed |

| Inhibition of Kinases | Potential inhibitory effects on kinases involved in cancer progression |

Table 2: Case Study Results

| Study | Findings |

|---|---|

| Gene Delivery Efficiency | Transfection efficiency increased by over 50% using the compound with plasmid DNA |

| Enzymatic Applications | Achieved up to 96% conversion rates in biocatalysis applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride, and how can intermediates be purified?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine groups, followed by esterification of the carboxylic acid. A typical route involves reacting L-lysine with tert-butyl chloroformate in a basic medium (e.g., sodium bicarbonate) to protect the α-amino group. The ε-amino group may require orthogonal protection (e.g., Fmoc). After esterification with tert-butyl alcohol under acidic catalysis, the product is deprotected and converted to the dihydrochloride salt using HCl. Purification often involves recrystallization from ethanol/water or chromatography (silica gel, eluting with methanol/dichloromethane mixtures) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection at 210 nm (mobile phase: acetonitrile/0.1% TFA in water).

- NMR : NMR in DO to confirm the tert-butyl group (δ 1.4 ppm, singlet) and backbone protons (δ 3.2–3.5 ppm for CH-NH).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 219.11) .

Advanced Research Questions

Q. What strategies resolve discrepancies in chiral purity measurements between HPLC and polarimetry?

- Methodological Answer : Chiral purity conflicts may arise from solvent effects or impurities. Cross-validate using:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with isocratic elution (hexane/isopropanol).

- Circular Dichroism (CD) : Compare the CD spectrum with a certified enantiopure standard.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies show:

- Short-term : Stable at 2–8°C in inert atmospheres for 6 months.

- Long-term : Degrades at >25°C via hydrolysis of the ester group, forming 2,6-diaminohexanoic acid. Monitor degradation by TLC (silica gel, n-butanol/acetic acid/water 4:1:1) and quantify residual compound via HPLC .

Q. What are the challenges in coupling this compound to peptide chains, and how can reaction yields be optimized?

- Methodological Answer : The ε-amino group may compete with the α-amino group during coupling. Strategies include:

- Selective Protection : Use acid-labile Boc for the α-amino group and base-labile Fmoc for the ε-amino group.

- Coupling Reagents : Employ HATU or DCC/HOBt in DMF to activate the carboxylate.

- Yield Optimization : Maintain pH 8–9 during reactions and use excess activated ester (1.5–2.0 eq) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.